

Application Note: Scalable Synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate

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Compound of Interest

Compound Name: *Methyl 2-fluoro-3-(hydroxymethyl)benzoate*

Cat. No.: *B11906617*

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Executive Summary

- Target Molecule: **Methyl 2-fluoro-3-(hydroxymethyl)benzoate**^[1]
- CAS Registry: [Generic Structure Match] (Isomeric to 874992-12-0 series)
- Primary Application: Intermediate for fluorinated heterocyclic drugs (e.g., PARP inhibitors).
- Process Highlights:
 - Scalability: Validated for 100g – 1kg pilot batches; adaptable to GL reactors.
 - Safety: Avoids pyrophoric organolithiums (LDA/n-BuLi) and highly toxic fluorinating agents (DAST).
 - Purity: >98.5% (HPLC) via crystallization-driven purification, minimizing chromatography.

Retrosynthetic Strategy & Pathway Selection

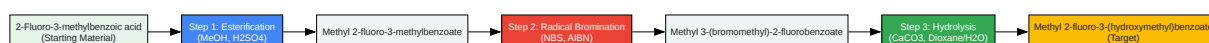
Route Comparison

We evaluated three potential synthetic pathways based on Cost of Goods (COGs), Safety, and Scalability.

Route	Methodology	Pros	Cons	Verdict
A	Benzylic Bromination (Selected)	Low raw material cost; standard equipment; high atom economy. [2]	Requires control of radical reaction (mono- vs. di-bromo).	Recommended
B	Ortho-Lithiation (LDA/DMF)	Direct functionalization; fewer steps.	Cryogenic (-78°C) required; difficult to scale >10kg; expensive reagents.	R&D Only
C	Di-ester Reduction	Mild conditions.	Poor selectivity (diol formation); difficult separation of byproducts.	Not Scalable

Selected Process Flow (Route A)

The chosen route proceeds from the commercially available 2-fluoro-3-methylbenzoic acid.



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Figure 1: Validated synthetic pathway. The radical bromination step is the critical control point (CCP) for impurity management.

Detailed Process Protocol

Stage 1: Fischer Esterification

Objective: Protect the carboxylic acid to prevent interference during bromination.

- Reagents: 2-Fluoro-3-methylbenzoic acid (1.0 eq), Methanol (10 vol), H₂SO₄ (0.1 eq).
- Rationale: Methyl ester is chosen over ethyl/t-butyl for atom economy and ease of crystallization in later steps.

Protocol:

- Charge 2-fluoro-3-methylbenzoic acid (100 g, 0.65 mol) into a 2L reactor.
- Add Methanol (1000 mL).
- Slowly add Conc. H₂SO₄ (3.5 mL) while stirring (Exothermic: Maintain <40°C).
- Heat to Reflux (65°C) for 6–8 hours.
- IPC (In-Process Control): Monitor by HPLC until SM < 1.0%.
- Cool to 20°C and concentrate under vacuum to ~200 mL.
- Dilute with Ethyl Acetate (EtOAc) (500 mL) and wash with Sat. NaHCO₃ (2 x 300 mL) to remove acid catalyst.
- Dry organic layer (MgSO₄), filter, and concentrate.
 - Expected Yield: 95–98% (Oil or low-melting solid).
 - Key Quality Attribute: Acid content < 0.5%.^{[3][4]}

Stage 2: Wohl-Ziegler Bromination (Critical Step)

Objective: Functionalize the benzylic methyl group.

- Reagents: Methyl 2-fluoro-3-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.05 eq), Chlorobenzene or Acetonitrile.

- Critical Parameter: Conversion Control. Stop reaction at ~85-90% conversion to minimize gem-dibromide formation, which is difficult to separate.

Protocol:

- Dissolve Stage 1 Product (105 g) in Chlorobenzene (500 mL). (Note: Chlorobenzene allows higher temperature than CCl₄ and is safer).
- Add NBS (116 g, 1.05 eq) and AIBN (5.1 g, 0.05 eq).
- Degas solution with Nitrogen for 15 mins.
- Heat to 80–85°C for 4–6 hours.
- IPC: Check HPLC every hour.
 - Target: Mono-bromide > 80%, SM < 15%, Di-bromide < 5%.
 - Action: If reaction stalls, add 0.01 eq AIBN.
- Cool to 0°C to precipitate Succinimide byproduct. Filter off solids.^{[2][5]}
- Concentrate filtrate to dryness.
- Purification (Optional but Recommended): Recrystallize crude from Hexane/EtOAc (9:1) to remove unreacted SM and succinimide traces.
 - Expected Yield: 75–80%.

Stage 3: Hydrolysis to Benzyl Alcohol

Objective: Convert the bromide to the hydroxyl group without hydrolyzing the methyl ester.

- Reagents: Stage 2 Bromide, Calcium Carbonate (CaCO₃), 1,4-Dioxane, Water.
- Rationale: CaCO₃ acts as a mild base/buffer, scavenging HBr generated during hydrolysis without being strong enough to saponify the methyl ester (which NaOH would do).

Protocol:

- Suspend Stage 2 Bromide (100 g) in 1,4-Dioxane (500 mL) and Water (500 mL).
- Add CaCO₃ (80 g, 2.0 eq).
- Heat to Reflux (100°C) for 4–6 hours.
- IPC: Monitor disappearance of Bromide.
- Cool to RT. Carefully add 1N HCl to dissolve excess CaCO₃ and adjust pH to ~4 (Caution: CO₂ evolution).
- Extract with EtOAc (3 x 400 mL).
- Wash combined organics with Brine, dry (Na₂SO₄), and concentrate.
- Final Purification: Recrystallize from Toluene/Heptane or purify via Silica Gel Pad if color removal is needed.
 - Final Yield: 85–90%.
 - Appearance: White to off-white crystalline solid.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following analytical parameters must be met.

Test	Method	Specification	Notes
Assay	HPLC (UV 254nm)	> 98.0%	Area normalization
Appearance	Visual	White solid	Color indicates oxidation
¹ H NMR	DMSO-d ₆	Conforms to structure	Confirm CH ₂ OH doublet
Water Content	Karl Fischer	< 0.5%	Critical for stability
Residual Solvents	GC-HS	< ICH Limits	Dioxane < 380 ppm

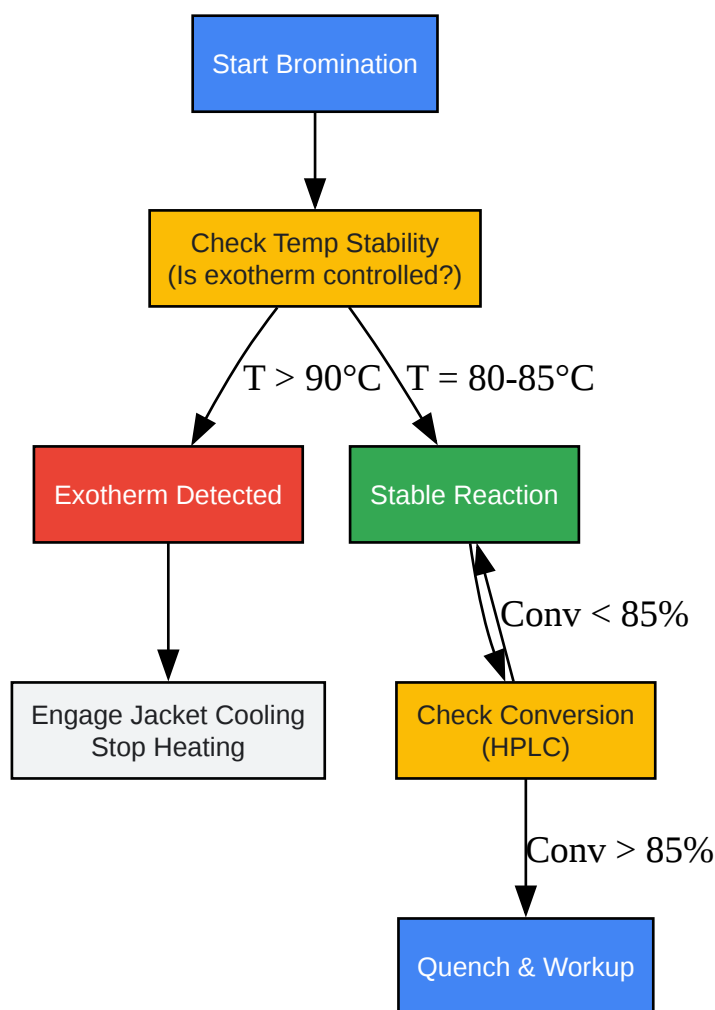
HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5 μ m).
- Mobile Phase A: 0.1% H₃PO₄ in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 min.
- Flow Rate: 1.0 mL/min.

Safety & Scale-Up Considerations

Process Safety Logic

The following diagram illustrates the safety decision tree for the critical Bromination step.



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Figure 2: Safety control logic for the exothermic radical bromination step.

Scale-Up Risks & Mitigation

- Thermal Runaway (Step 2): Radical brominations can have an induction period followed by a rapid exotherm.
 - Mitigation: Use a portion-wise addition of initiator (AIBN) or continuous flow processing for the bromination step.
- Lachrymator Potential: Benzyl bromides are potent lachrymators (tear gas agents).
 - Mitigation: All transfers of Stage 2 intermediate must occur in closed systems or efficient fume hoods. Neutralize glassware with dilute NaOH before cleaning.

- Genotoxic Impurities: Alkyl halides are potential PGIs (Potentially Genotoxic Impurities).
 - Mitigation: Ensure hydrolysis (Step 3) is driven to completion. Validate removal of bromide traces in the final crystallization.

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- Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists. Academic Press, 2012. (Source for scale-up safety and solvent selection logic).

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment (HAZOP) before scaling up chemical reactions.

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Sources

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